molecular formula C9H11D3N2O B591087 2-sec-Butyl-3-methoxy-d3-pyrazine CAS No. 1335436-01-5

2-sec-Butyl-3-methoxy-d3-pyrazine

Cat. No.: B591087
CAS No.: 1335436-01-5
M. Wt: 169.24
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Description

2-sec-Butyl-3-methoxy-d3-pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C9H11D3N2O and its molecular weight is 169.24. The purity is usually 95% min..
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Properties

CAS No.

1335436-01-5

Molecular Formula

C9H11D3N2O

Molecular Weight

169.24

Purity

95% min.

Synonyms

2-sec-Butyl-3-methoxy-d3-pyrazine

Origin of Product

United States

Rationale for Stable Isotope Labeled Chemical Analogs in Scientific Inquiry

The use of stable isotope-labeled analogs, such as 2-sec-Butyl-3-methoxy-d3-pyrazine, is a cornerstone of modern analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC/MS). The primary rationale for their application lies in their ability to serve as superior internal standards. An internal standard is a compound added to a sample in a known concentration to enable the quantification of an analyte.

Stable isotope-labeled standards are considered the gold standard for several reasons. They are chemically identical to the analyte of interest, but with a different mass due to the presence of heavier isotopes, such as deuterium (B1214612) (²H or D) in the case of this compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because the labeled standard has nearly identical physicochemical properties to the non-labeled analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution and similar behavior effectively compensate for any loss of analyte during sample processing and for variations in instrument response, leading to highly accurate and precise quantification. The use of deuterated analogs like 2-methoxy-d3-3-isobutylpyrazine has been shown to be effective for the quantification of methoxypyrazines in complex matrices such as wine.

Contextual Significance of 2 Sec Butyl 3 Methoxypyrazine Non Labeled Analogue in Biological and Environmental Systems

Strategies for Site-Specific Deuterium (B1214612) Incorporation at the Methoxy (B1213986) Moiety

The key to synthesizing this compound is the introduction of a deuterated methyl group at the 3-position of the pyrazine (B50134) ring. This is typically achieved in the final step of the synthesis to avoid potential loss of the isotopic label in preceding reactions. The most common strategy involves the methylation of the corresponding precursor, 2-sec-butyl-3-hydroxypyrazine (also known as 2-sec-butyl-3-pyrazin-2-ol).

The choice of the deuterated methylating agent is critical for achieving high isotopic purity. Deuterated methyl iodide (CD₃I), also referred to as iodomethane-d3, is a frequently employed reagent for this purpose. The reaction is a Williamson ether synthesis, where the hydroxyl group of the hydroxypyrazine is deprotonated by a base to form a pyrazinolate anion, which then acts as a nucleophile, attacking the electrophilic methyl carbon of the deuterated methyl iodide.

Another approach involves the use of deuterated diazomethane (B1218177) (CD₂N₂). However, diazomethane and its derivatives are highly reactive and potentially explosive, necessitating specialized handling and equipment.

The use of stable isotope-labeled internal standards, such as [²H₃]-SBMP, is crucial for accurate quantification in complex matrices like wine. nih.gov

Precursor Chemistry and Reaction Pathway Elucidation

The synthesis of the non-deuterated precursor, 2-sec-butyl-3-methoxypyrazine, provides a foundational understanding of the reaction pathway. A common method involves the condensation of an α-amino amide with an α-dicarbonyl compound. chemicalbook.comdur.ac.uk For 2-sec-butyl-3-methoxypyrazine, this would involve the reaction of L-isoleucine amide with glyoxal (B1671930). chemicalbook.com

The general synthetic pathway can be outlined as follows:

Amide Formation: The starting amino acid, L-isoleucine, is converted to its corresponding amide, L-isoleucinamide. This can be achieved by first converting the amino acid to its methyl ester hydrochloride, followed by reaction with ammonia. dur.ac.uk

Condensation and Cyclization: The L-isoleucinamide hydrochloride is then condensed with glyoxal under basic conditions. This reaction leads to the formation of the pyrazine ring, resulting in 2-sec-butyl-3-hydroxypyrazine. dur.ac.uk

Methylation: The final step is the methylation of the hydroxyl group. For the deuterated analog, this is where the site-specific deuterium incorporation occurs, as described in section 2.1.

A thesis by a Durham University student explored improving the synthesis of 3-alkyl-2-methoxypyrazines, including the sec-butyl derivative, by investigating milder reaction conditions and alternative synthetic routes. dur.ac.uk

Characterization of Isotopic Purity and Chemical Synthesis Efficiency

Following the synthesis, it is essential to characterize the final product to confirm its identity, purity, and the extent of deuterium incorporation.

Isotopic Purity Assessment:

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a primary tool for this analysis. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) that is three mass units higher than the non-deuterated analog due to the presence of three deuterium atoms. The relative abundance of the M+ and M+1, M+2, etc., peaks can be used to calculate the isotopic enrichment. nih.govopenagrar.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the absence of a signal corresponding to the methoxy protons, while ¹³C NMR will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium.

Chemical Synthesis Efficiency:

The following table summarizes the key analytical techniques and their role in the characterization of this compound.

Analytical Technique Purpose
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of the compound, determination of molecular weight and isotopic enrichment. nih.govopenagrar.de
¹H Nuclear Magnetic Resonance (¹H NMR)Confirmation of the absence of methoxy protons.
¹³C Nuclear Magnetic Resonance (¹³C NMR)Confirmation of the presence and structure of the deuterated methyl group.
High-Performance Liquid Chromatography (HPLC)Purification and purity assessment of the final product.

The development of reliable synthetic methods for this compound and other labeled methoxypyrazines is essential for their use as internal standards in quantitative studies, enabling more accurate and precise measurements of these potent aroma compounds in various matrices. nih.govnih.gov

Advanced Analytical Method Development Utilizing 2 Sec Butyl 3 Methoxy D3 Pyrazine As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical behavior to the native analyte. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, accurate quantification can be achieved, as this ratio remains constant throughout the extraction and analysis process, compensating for any sample losses. 2-sec-Butyl-3-methoxy-d3-pyrazine serves this purpose effectively for the analysis of methoxypyrazines, which are potent aroma compounds found in various foods and beverages, such as wine. lincoln.ac.nzmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. When coupled with isotope dilution, it provides a robust method for the quantification of trace-level analytes. In the analysis of methoxypyrazines in wine, a stable isotope dilution GC-MS method was developed for the quantification of 2-methoxy-3-isobutylpyrazine (IBMP). nih.gov While this study focused on IBMP, the principles are directly applicable to the use of this compound for the quantification of SBMP.

A typical GC-MS method involves the use of a capillary column to separate the analytes, which are then ionized and detected by the mass spectrometer. Selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and the internal standard. openagrar.de For instance, in the analysis of methoxypyrazines, characteristic ions for both the native compound and its deuterated internal standard are monitored to determine their respective abundances. lincoln.ac.nzmdpi.com

Table 1: Example GC-MS Parameters for Methoxypyrazine Analysis

ParameterValue
Column SH-Rtx-wax, 60 m × 0.25 mm ID × 0.25 µm film thickness
Injection Mode Splitless
Injection Port Temp. 270 °C
Oven Program 35 °C (3 min), then to 101 °C at 7.33 °C/min, then to 148 °C at 1.50 °C/min, then to 250 °C at 40 °C/min, hold for 16.11 min
Carrier Gas Helium
MS Mode Selected Ion Monitoring (SIM)

Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC-ToF-MS)

For highly complex samples where co-elution can be a significant issue, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power. In GC×GC, two columns with different stationary phases are coupled, providing a much higher peak capacity than single-column GC. When combined with time-of-flight mass spectrometry (ToF-MS), which offers fast acquisition rates and full spectral information, this technique is exceptionally powerful for the analysis of trace compounds in complex matrices.

Research has shown the utility of GC×GC for the enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine. nih.gov While not explicitly using the d3-labeled standard, the study highlights the advanced separation capabilities necessary for resolving closely related compounds, a scenario where an isotopic internal standard would be crucial for accurate quantification. For trace-level analysis, GC×GC coupled with ToF-MS has been shown to be necessary for parts per trillion level analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

While GC-MS is well-suited for volatile methoxypyrazines, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an alternative for compounds that are less volatile or thermally labile. Although specific applications detailing the use of this compound in LC-MS/MS are less common in the provided search results, the principles of isotope dilution remain the same. A study on the analysis of various pesticides and contaminants in food matrices utilized a range of internal standards, including deuterated compounds, with LC-MS/MS, demonstrating the broad applicability of this approach. eurl-pesticides.eu For methoxypyrazine analysis, a reverse-phase HPLC method could be employed, with the mobile phase consisting of acetonitrile, water, and an acid modifier like formic acid for MS compatibility. sielc.com

Sample Preparation and Analyte Enrichment Techniques

Effective sample preparation is critical for achieving low detection limits and accurate quantification, especially in complex matrices like wine. The goal is to isolate and concentrate the analytes of interest while removing interfering compounds.

Solid-Phase Microextraction (SPME) Optimizations

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and sensitive technique for extracting volatile and semi-volatile compounds from a sample's headspace. The choice of SPME fiber coating is crucial for efficient extraction. For methoxypyrazines, a divinylbenzene/carboxen/poly(dimethylsiloxane) (DVB/CAR/PDMS) fiber has been shown to be effective. lincoln.ac.nzmdpi.comnih.gov

Optimization of SPME parameters is essential for maximizing analyte recovery. Factors such as extraction time, temperature, and sample matrix modifications (e.g., addition of salt, pH adjustment) significantly influence the extraction efficiency. lincoln.ac.nzmdpi.com For instance, in wine analysis, the addition of sodium chloride and adjusting the pH can enhance the volatility of methoxypyrazines, leading to improved extraction. mdpi.com

Table 2: Optimized HS-SPME Conditions for Methoxypyrazine Analysis in Wine

ParameterOptimal Condition
SPME Fiber 2 cm DVB/CAR/PDMS
Sample Volume 9 mL
Salt Addition 4.5 g NaCl
pH Adjustment Addition of 1 mL 4 M NaOH
Incubation Temp. 50 °C
Incubation Time 10 min
Extraction Time 40 min
Desorption Temp. 270 °C
Desorption Time 5 min

Data compiled from a study on methoxypyrazine analysis in wine. lincoln.ac.nzmdpi.com

Liquid-Liquid Extraction and Solid-Phase Extraction Strategies

Traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also employed for the isolation of methoxypyrazines. LLE involves partitioning the analytes between the sample matrix and an immiscible organic solvent. SPE utilizes a solid sorbent to retain the analytes, which are then eluted with a small volume of solvent.

In the context of methoxypyrazine analysis, SPE has been used as a clean-up step. conicet.gov.arresearchgate.net For example, a reversed-phase SPE cartridge can be used to retain the methoxypyrazines from a wine sample, after which they are eluted with an organic solvent like acetonitrile. conicet.gov.ar This approach can be combined with other microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), to achieve high concentration factors. conicet.gov.ar The use of this compound as an internal standard is critical in these multi-step procedures to account for any analyte loss during the various extraction and concentration steps.

Method Validation and Performance Characterization

The validation of an analytical method is crucial to ensure its reliability, accuracy, and fitness for purpose. When using this compound as an internal standard for the quantification of 2-sec-Butyl-3-methoxypyrazine (B29486), a comprehensive validation process is undertaken to characterize the method's performance. This process typically involves assessing linearity, limits of detection and quantification, as well as evaluating accuracy, precision, and recovery in the matrix of interest.

The linearity of an analytical method establishes the concentration range over which the instrument response is proportional to the analyte concentration. For the analysis of SBMP using d3-SBMP as an internal standard, calibration curves are constructed by analyzing a series of standards containing known concentrations of SBMP and a constant concentration of d3-SBMP. The ratio of the response of the analyte to the internal standard is then plotted against the concentration of the analyte.

In a study developing a headspace solid-phase microextraction (HS-SPME) coupled with multidimensional gas chromatography-mass spectrometry (MDGC-MS) method for methoxypyrazine analysis in wine, the linearity for SBMP was evaluated over a range of 0.130 to 9.99 ng/L. mdpi.comlincoln.ac.nz While a linear relationship with a correlation coefficient (R²) greater than 0.99 was observed, a quadratic regression was found to provide better accuracy across the entire range, particularly at lower concentrations. lincoln.ac.nz Another study established a linear system response from 5 to 1000 pg of SBMP injected on-column, with a correlation coefficient (r²) greater than 0.9999. acs.org

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD for SBMP in wine using a validated HS-SPME-GC-MS method with its deuterated internal standard has been reported to be between 1-2 ng/L. nih.gov A more sensitive LC-APCI-MS/MS method reported an even lower LOD of 0.03 ng/L and an LOQ of 0.10 ng/L for SBMP in wine. acs.org The LOQ can also be determined as the concentration at which the precision (as standard error of replicates) and accuracy both exceed a predefined threshold, such as 5%. lincoln.ac.nz

Table 1: Linearity, LOD, and LOQ for 2-sec-Butyl-3-methoxypyrazine Analysis

Parameter Value Matrix Analytical Method
Linearity Range 0.130 - 9.99 ng/L Wine HS-SPME-MDGC-MS
Correlation Coefficient (r²) > 0.99 (linear), > 0.999 (quadratic) Wine HS-SPME-MDGC-MS
Limit of Detection (LOD) 1-2 ng/L Wine HS-SPME-GC-MS
Limit of Detection (LOD) 0.03 ng/L Wine LC-APCI-MS/MS

| Limit of Quantification (LOQ) | 0.10 ng/L | Wine | LC-APCI-MS/MS |

The accuracy of an analytical method refers to the closeness of the measured value to the true value. Precision describes the degree of agreement among a series of measurements of the same sample. Recovery is a measure of the efficiency of the entire analytical procedure, including sample preparation and analysis. The use of this compound as an internal standard is paramount in achieving high accuracy, precision, and consistent recovery, especially in complex matrices like wine. The internal standard compensates for variations in sample preparation, injection volume, and instrument response.

In a solid-phase microextraction (HS-SPME)-GC-MS method for the analysis of methoxypyrazines in wine, the recovery efficiencies for spiked wine samples were found to be between 99% and 102% for SBMP when using its deuterated analogue as an internal standard. nih.gov This indicates excellent accuracy of the method. The precision of this method, expressed as the relative standard deviation (RSD) of replicate samples, was reported to be between 5.6% and 7% for all methoxypyrazines at a concentration of 5 ng/L, and less than 5% for concentrations of 15 and 30 ng/L. nih.gov Another study utilizing a novel LC-APCI-MS/MS method demonstrated analyte recoveries for SBMP above 90% with RSD values below 9% over three different concentration levels in fortified wine samples. acs.org

The effect of matrix components, such as ethanol (B145695) in wine, on the analytical method is an important consideration. It has been shown that for HS-SPME-GC-MS analysis of methoxypyrazines, diluting the wine sample to an ethanol concentration of approximately 5% (v/v) and adjusting the pH to around 6 provides the best results. nih.gov

Table 2: Accuracy, Precision, and Recovery for 2-sec-Butyl-3-methoxypyrazine Analysis in Wine

Parameter Value Concentration Level Analytical Method
Recovery 99 - 102% Spiked Wine HS-SPME-GC-MS
Recovery > 90% Fortified Wine LC-APCI-MS/MS
Precision (RSD) 5.6 - 7% 5 ng/L HS-SPME-GC-MS
Precision (RSD) < 5% 15 and 30 ng/L HS-SPME-GC-MS

| Precision (RSD) | < 9% | 3 Fortification Levels | LC-APCI-MS/MS |

Table 3: List of Compounds

Compound Name Abbreviation
2-sec-Butyl-3-methoxypyrazine SBMP
This compound d3-SBMP
2-Isobutyl-3-methoxypyrazine IBMP
2-Isopropyl-3-methoxypyrazine IPMP
2-methoxy-d3-3-isobutylpyrazine d3-IBMP

Mechanistic Investigations Employing 2 Sec Butyl 3 Methoxy D3 Pyrazine As a Stable Isotope Tracer

Elucidation of Biosynthetic Pathways in Non-Human Organisms

The introduction of 2-sec-Butyl-3-methoxy-d3-pyrazine in controlled feeding experiments allows for the direct examination of its incorporation into, and transformation within, non-human organisms. This approach provides critical insights into whether a compound is synthesized de novo, modified from a precursor, or sequestered from the environment.

In Vivo Stable Isotope Feeding Experiments in Plant Systems (e.g., Capsicum annuum L.)

While direct studies employing this compound in Capsicum annuum L. (bell pepper) are not extensively documented, analogous research with closely related pyrazines lays a strong foundation for its potential application. For instance, in vivo feeding experiments with stable isotope-labeled precursors have been crucial in understanding the biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP) in bell peppers. nih.govnih.govresearchgate.net These studies have demonstrated that the pericarp tissue of unripe bell peppers is capable of de novo biosynthesis of IBMP. nih.govresearchgate.net

By feeding plants deuterium-labeled precursors such as L-leucine, researchers have successfully traced the incorporation of these precursors into the final IBMP molecule. researchgate.net This methodology could be directly adapted using this compound to investigate whether plants can modify or degrade this specific pyrazine (B50134), providing valuable information on the substrate specificity of the enzymes involved in pyrazine metabolism.

A hypothetical experimental design would involve administering a solution of this compound to Capsicum annuum L. plants and subsequently analyzing various plant tissues for the presence of the deuterated compound and any potential metabolites. This would help determine the sites of accumulation, transport, and transformation of the tracer within the plant.

Studies of Microbial Biotransformation and Metabolic Fate in Model Organisms

The role of microorganisms in the biotransformation of pyrazines is a significant area of research, particularly in the context of food science and soil ecology. The biosynthesis of 2-methoxy-3-isopropylpyrazine has been studied in Pseudomonas perolens, highlighting the capacity of bacteria to produce these potent aroma compounds. acs.org

Utilizing this compound as a tracer in microbial cultures would allow for the precise tracking of its metabolic fate. By incubating model organisms, such as soil bacteria or fungi, with the deuterated pyrazine, researchers can identify and quantify the metabolic products formed. This approach can reveal key enzymatic processes, such as demethylation, oxidation, or conjugation, that microorganisms employ to metabolize this class of compounds. Such studies are critical for understanding the environmental persistence and ecological impact of pyrazines.

Analysis of De Novo Synthesis Mechanisms in Invertebrate Systems (e.g., Insect Chemical Ecology)

In the realm of insect chemical ecology, pyrazines often function as aposematic (warning) signals. The wood tiger moth (Arctia plantaginis) utilizes 2-sec-butyl-3-methoxypyrazine (B29486) as a chemical defense. nih.govnih.govresearchgate.net By raising these moths on an artificial diet, it has been experimentally confirmed that they produce this compound de novo, rather than sequestering it from their diet. nih.govnih.govresearchgate.net

While these initial studies confirmed de novo synthesis, the precise biosynthetic pathway remains an area of active investigation. The use of isotopically labeled precursors, including deuterated amino acids, would be the next logical step in unraveling this pathway. Although direct feeding studies with this compound have not been reported for pathway elucidation in this context, its use as an internal standard in quantification studies is highly relevant. The proposed biosynthetic pathways for pyrazines in insects often suggest amino acids as key precursors. nih.gov

A potential research design would involve feeding larvae of Arctia plantaginis a diet supplemented with a stable isotope-labeled amino acid suspected to be a precursor, such as L-isoleucine. The subsequent analysis of the defensive secretions for the incorporation of the isotopic label into 2-sec-butyl-3-methoxypyrazine would provide direct evidence for the biosynthetic precursors.

Tracing of Metabolic Transformation and Degradation Pathways in Biological Models (Non-Clinical)

Beyond biosynthesis, understanding the pathways of metabolic transformation and degradation is crucial for a complete picture of the biological activity of 2-sec-butyl-3-methoxypyrazine. In non-clinical biological models, this compound can be administered to trace its journey through the organism and identify the chemical modifications it undergoes.

This approach allows for the identification of metabolites in various tissues and excreta. By analyzing the mass spectra of the parent compound and its metabolites, the nature of the chemical transformations (e.g., hydroxylation, demethylation) can be deduced. This information is vital for assessing the bioaccumulation potential and the physiological effects of the compound. While specific studies on the metabolic transformation of this compound in non-clinical models are not yet prevalent in the literature, the methodology is well-established in the field of xenobiotic metabolism.

Table of Compounds Mentioned

Compound Name Abbreviation
This compound -
2-sec-Butyl-3-methoxypyrazine SBMP
3-isobutyl-2-methoxypyrazine IBMP
2-methoxy-3-isopropylpyrazine IPMP
L-leucine -

Environmental Occurrence and Transformation Studies of Pyrazine Derivatives

Presence and Distribution of 2-sec-Butyl-3-methoxypyrazine (B29486) in Natural Ecosystems (Non-Food/Human Exposure Focus)

2-sec-Butyl-3-methoxypyrazine (SBMP) is a naturally occurring aromatic compound found across various taxa in natural ecosystems, where it plays a significant role in chemical communication and defense. Its presence is well-documented in the insect world, particularly among species that utilize chemical defenses.

The compound is notably produced by numerous species within the Coleoptera order. For instance, it has been identified in the defensive secretions of various ladybug species (family Coccinellidae), including Harmonia axyridis, Coccinella septempunctata, and Hippodamia convergens researchgate.netmedchemexpress.comthegoodscentscompany.com. The firefly Photuris trivittata also releases this pyrazine (B50134) derivative as a cuticular volatile, where it is believed to function as a potential defensive signal researchgate.net.

Within the Lepidoptera order, the wood tiger moth, Arctia plantaginis, produces 2-sec-butyl-3-methoxypyrazine de novo (meaning it is synthesized by the moth itself rather than acquired from its diet) and releases it in its thoracic fluids as a defense mechanism jyu.finih.govfrontiersin.org. The compound has also been reported in other moths and insects, such as those from the genus Zygaena (e.g., Zygaena lonicerae), the froghopper Cercopis vulnerata (order Hemiptera), and the grasshopper Poekilocerus bufonius (order Orthoptera) researchgate.net.

Beyond the animal kingdom, 2-sec-butyl-3-methoxypyrazine has been identified in the floral scents of certain plants. It is a key volatile organic compound in the inflorescences of economically important Neotropical palms, including Acrocomia aculeata, Attalea butyracea, and Attalea insignis nih.gov. In these ecosystems, the compound serves to attract insects, highlighting its role in plant-animal interactions.

The following table summarizes the documented occurrence of 2-sec-butyl-3-methoxypyrazine in various non-food-related natural sources.

CategoryOrderFamilySpeciesNatural Context
InsectColeopteraCoccinellidaeHarmonia axyridis, Coccinella septempunctata, Hippodamia convergensDefensive Secretions
InsectColeopteraLampyridaePhoturis trivittataCuticular Volatile
InsectLepidopteraErebidaeArctia plantaginisThoracic Gland Fluid
InsectLepidopteraZygaenidaeZygaena loniceraeGeneral Occurrence
InsectHemipteraCercopidaeCercopis vulnerataGeneral Occurrence
InsectOrthopteraPyrgomorphidaePoekilocerus bufoniusGeneral Occurrence
PlantArecalesArecaceaeAcrocomia aculeata, Attalea butyracea, Attalea insignisFloral Scent

Analysis of Environmental Degradation Pathways (e.g., Photolytic and Biotic Degradation)

Detailed environmental degradation pathways specifically for 2-sec-butyl-3-methoxypyrazine are not extensively documented in scientific literature. However, studies on the broader class of pyrazines and methoxypyrazines provide insights into their likely environmental fate.

Biotic Degradation: The biodegradation of pyrazine compounds by microorganisms is a key process in their environmental removal. Research has shown that bacteria and fungi can metabolize pyrazines, using them as a source of carbon and nitrogen nih.govnih.gov. Studies on wastewater and cow dung have identified several bacterial genera capable of degrading pyrazine rings, including Bacillus sp., Pseudomonas sp., Flavobacterium sp., and Corynebacterium sp. researchgate.netresearchgate.net. One study documented the near-complete mineralization of pyrazine (from 15 mg/L to 0.175 mg/L) over 21 days by a consortium of indigenous bacteria researchgate.netresearchgate.net. While these studies demonstrate the biodegradability of the core pyrazine structure, the specific metabolic pathways for substituted pyrazines like SBMP, including the mechanism of ring cleavage, remain largely unknown and require further investigation nih.govproquest.com. Factors such as soil type, moisture, temperature, pH, and the composition of the microbial community can significantly influence the rate of biotic degradation mdpi.comfrontiersin.org.

Photolytic Degradation: Information regarding the photolytic degradation of 2-sec-butyl-3-methoxypyrazine in the environment is also scarce. However, research in viticulture has shown that methoxypyrazines present in grapes are susceptible to degradation upon exposure to sunlight mdpi.com. Increased sun exposure on grape clusters leads to a reduction in the concentration of these compounds, which suggests that photodegradation is a viable pathway for their transformation mdpi.com. The specific photochemical reactions, quantum yields, and resulting byproducts for 2-sec-butyl-3-methoxypyrazine under various environmental conditions have not been characterized.

Ecological Roles in Non-Human Biota (e.g., Chemical Signaling in Insects)

2-sec-Butyl-3-methoxypyrazine serves multiple critical roles as a semiochemical (a chemical involved in communication) in the interactions of various organisms, particularly insects. Its functions are primarily associated with defense and attraction.

Role as a Defensive Allomone: The most prominent ecological role of this compound is as a defensive allomone, a chemical that benefits the producer by deterring another species. It is a key component of the aposematic (warning) signals in many insects researchgate.netnih.govcsic.es. In the wood tiger moth (Arctia plantaginis), 2-sec-butyl-3-methoxypyrazine is a major constituent of its thoracic defensive fluid. This potent odor is aversive to avian predators, causing them to delay attacks and exhibit disgust behaviors, thereby increasing the moth's chances of survival jyu.finih.gov. Research has demonstrated that these defensive fluids are target-specific; the thoracic fluid containing SBMP effectively deters birds, while abdominal secretions, which are chemically distinct, are used to deter invertebrate predators like ants nih.gov. This highlights a sophisticated, multi-predator defense strategy. Similarly, in ladybug species, this pyrazine is part of a chemical defense mechanism that, in conjunction with their conspicuous coloration, warns predators of their unpalatability researchgate.netmdpi.com.

Role as a Kairomone: In a different ecological context, 2-sec-butyl-3-methoxypyrazine acts as a kairomone, a chemical that benefits the receiver. In Neotropical palm species, the compound is released from flowers and serves as a powerful attractant for florivorous scarab beetles of the tribe Cyclocephalini (Cyclocephala amazona and C. distincta) nih.gov. In this plant-insect interaction, the beetles exploit the floral scent containing SBMP to locate a food source, making the pyrazine an important cue in their foraging behavior nih.gov.

The following table details the specific ecological functions of 2-sec-butyl-3-methoxypyrazine in different insect species.

SpeciesOrderEcological RoleFunctionTarget Organism(s)
Arctia plantaginis (Wood Tiger Moth)LepidopteraAllomone (Aposematic Signal)Defensive chemical that deters predators. nih.govfrontiersin.orgAvian predators (e.g., Blue Tits)
Coccinellidae (Various Ladybug Species)ColeopteraAllomone (Aposematic Signal)Defensive compound associated with warning coloration. researchgate.netmdpi.comGeneralist predators
Photuris trivittata (Firefly)ColeopteraAllomone (Potential)Potential defensive signal. researchgate.netPredators
Cyclocephala species (Scarab Beetles)ColeopteraKairomoneAttractant to a food source (palm flowers). nih.govItself (for foraging)

Future Research Trajectories and Emerging Methodologies

Advancement of Novel Isotope Labeling Synthesis Techniques

The synthesis of deuterated pyrazines, including 2-sec-Butyl-3-methoxy-d3-pyrazine, is a key area of ongoing research. The primary goal is to develop more efficient, cost-effective, and versatile methods for introducing deuterium (B1214612) atoms into the pyrazine (B50134) structure.

A significant advancement in this area involves the chlorination of alkylpyrazines to form corresponding chloroalkylpyrazines, which serve as efficient starting materials for the synthesis of deuterium-labeled alkylpyrazines. nih.gov This is followed by a nucleophilic coupling reaction with a deuterated alkyl magnesium halide (Grignard reagent). acs.org This improved method has been successfully used to prepare a variety of deuterated alkylpyrazines with good yields (ranging from 14% to 100%) and high purities (86-98%). nih.govacs.org

Historically, the synthesis of deuterated heterocycles relied on harsh conditions and the use of organolithium reagents, which limited their applicability to molecules with sensitive functional groups. Modern techniques, however, are focusing on late-stage deuteration of complex substrates, which can achieve greater than 95% deuterium incorporation for pyrazine derivatives with sensitive functional groups like amines and halides.

Future research will likely focus on chemo-enzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis. researchgate.net For instance, the use of aminotransferases in the synthesis of symmetrically substituted pyrazines represents a promising avenue. researchgate.net Additionally, exploring biocatalytic methods using microorganisms like Bacillus subtilis and Corynebacterium glutamicum, which are known to produce pyrazines, could lead to more sustainable and "natural" production routes. researchgate.netmdpi.com Isotope-labeling experiments with these organisms are crucial for understanding the biosynthetic pathways and optimizing the production of specific deuterated pyrazines. mdpi.com

Table 1: Comparison of Synthesis Methods for Deuterated Pyrazines

MethodDescriptionAdvantagesDisadvantages
Grignard Reaction Nucleophilic addition of a deuterated alkyl Grignard reagent to a chloroalkylpyrazine. acs.orgHigh yield and purity. acs.orgRequires the availability of the corresponding chloroalkylpyrazine. acs.org
Catalytic H/D Exchange Hydrogen-deuterium exchange using deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst. Can achieve high levels of deuteration.Often requires high pressure and temperature.
Chemo-enzymatic Synthesis Combination of chemical and enzymatic steps, for example, using aminotransferases. researchgate.netHigh selectivity, milder reaction conditions.May require specific enzymes that are not always readily available.
Microbial Fermentation Use of microorganisms like Bacillus subtilis to produce pyrazines from labeled precursors. mdpi.com"Natural" and sustainable production route.Lower yields and more complex purification compared to chemical synthesis.

Exploration of Advanced Spectroscopic Characterization for Isotopic Effects

The introduction of deuterium into the 2-sec-butyl-3-methoxypyrazine (B29486) molecule induces subtle but measurable changes in its spectroscopic properties. Advanced spectroscopic techniques are being explored to better understand these isotopic effects, which can provide valuable information about molecular structure, dynamics, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing deuterated compounds. The deuterium atoms in this compound provide distinct signals that can be used to study molecular interactions and dynamics. Hyperpolarization techniques, such as para-hydrogen-induced hyperpolarization (PHIP), can significantly enhance NMR signals, allowing for the detection of very low concentrations of analytes. acs.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is also sensitive to isotopic substitution. Deuteration leads to predictable shifts in vibrational frequencies, which can be analyzed to understand the vibrational modes of the molecule. Time-resolved photoelectron spectroscopy (TRPES) can be used to study the excited-state dynamics of pyrazines, and deuteration can affect the lifetimes of these excited states. mdpi.com

The primary isotopic effect, which arises from the difference in zero-point energies between carbon-hydrogen and carbon-deuterium bonds, can also influence reaction rates and spectroscopic properties. Theoretical calculations, such as those based on density functional theory (DFT), are often used in conjunction with experimental data to interpret these isotopic effects.

Future research will likely involve the application of more sophisticated multidimensional NMR techniques and advanced mass spectrometry methods to further probe the subtle effects of deuteration. The development of computational models to more accurately predict these isotopic effects will also be a key area of focus. researchgate.net

Integration with Multi-Omics Approaches for Comprehensive Pathway Elucidation

While this compound is primarily used as an internal standard, its role can be expanded within the context of multi-omics studies to gain a more comprehensive understanding of metabolic pathways. Multi-omics approaches integrate data from different molecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of a biological system. frontiersin.orgplos.org

Isotope-labeling experiments are fundamental to tracing the metabolic fate of compounds and elucidating biosynthetic pathways. nih.govacs.org By introducing labeled precursors into a biological system, researchers can track the incorporation of the label into various metabolites, including pyrazines. For example, 15N-labeled alanine (B10760859) has been used to clarify the nitrogen sources in the formation of pyrazines during the Maillard reaction. nih.gov Similarly, feeding experiments with labeled acetoin (B143602) have been used to study the biosynthesis of alkylated pyrazines in microorganisms. mdpi.com

Integrating the data from these labeling studies with other omics data can provide a more complete picture of how pyrazine formation is regulated. For instance, transcriptomic data can reveal which genes are upregulated during pyrazine biosynthesis, while proteomic data can identify the enzymes involved. Metabolomic analysis can then confirm the presence and quantity of the resulting pyrazines and their precursors. mdpi.com

The development of novel bioinformatics tools and databases is crucial for the successful integration and interpretation of multi-omics data. frontiersin.orgnih.govresearchgate.net Tools like PathIntegrate are being developed to facilitate the integration of multi-omics datasets at the pathway level, providing more interpretable models. plos.orgnih.gov

Future research will focus on applying these integrated approaches to understand the complex interplay of genetic and environmental factors that influence the formation of flavor compounds like 2-sec-butyl-3-methoxypyrazine in various food systems.

Expansion of Analytical Methodologies to Novel and Challenging Research Matrices

The accurate quantification of 2-sec-butyl-3-methoxypyrazine, and by extension its deuterated standard, in complex matrices such as food and beverages presents significant analytical challenges. researchgate.net These challenges include the very low concentrations of these compounds and the presence of interfering substances. researchgate.netresearchgate.net

Stable Isotope Dilution Analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of trace-level aroma compounds. nih.govacs.org However, the effectiveness of this method is highly dependent on the sample preparation technique used to extract and concentrate the analytes from the matrix. Headspace solid-phase microextraction (HS-SPME) is a commonly used solvent-free technique for this purpose. vscht.cz

To enhance sensitivity and selectivity, multidimensional gas chromatography (MDGC) coupled with mass spectrometry (MDGC-MS) has emerged as a powerful technique. researchgate.netlincoln.ac.nz This method allows for the separation of the target analytes from co-eluting matrix components, leading to more accurate quantification, especially at very low concentrations. researchgate.net

The development of novel extraction techniques and sorbent materials for SPME will continue to be an area of active research. Furthermore, the application of advanced mass spectrometry techniques, such as time-of-flight mass spectrometry (TOF-MS), can provide higher resolution and mass accuracy, further improving the identification and quantification of target compounds in complex mixtures. vscht.cz

Future research will also focus on developing and validating analytical methods for new and challenging matrices where pyrazines may play a role, such as in environmental samples or in the study of insect chemical communication. mdpi.com

Q & A

Q. How is 2-sec-Butyl-3-methoxy-d3-pyrazine characterized in terms of physicochemical properties?

The compound is characterized using its molecular formula (C9H14N2O), molecular weight (166.22 g/mol), and spectral data (e.g., IR, NMR). Key properties include:

  • Hydrogen bonding capacity : 0 donors, 3 acceptors .
  • LogP (XLogP) : ~1.6, indicating moderate lipophilicity .
  • Deuterated form (d3) : Enhances stability in metabolic studies and reduces background noise in NMR .
  • ADMET profile : High intestinal absorption (92.4%) and blood-brain barrier penetration (logBB = 0.42) .
Property Value Method
Molecular FormulaC9H14N2OMass spectrometry
XLogP1.6Computational modeling
Hydrogen Bond Acceptors3PubChem data

Q. What safety precautions are essential when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Storage : Keep in sealed containers at 2–8°C to prevent degradation .
  • Hazard mitigation : Avoid ignition sources due to flammability (flash point: >93°C) .

Advanced Research Questions

Q. What methodologies are recommended for synthesizing and purifying deuterated pyrazine derivatives?

  • Deuteration strategies : Isotopic labeling via catalytic exchange (e.g., D2O/acid) or custom synthesis using deuterated precursors .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
  • Quality control : Confirm deuteration efficiency via mass spectrometry and ²H-NMR .

Q. How can thermodynamic binding studies (ITC, NMR) elucidate interactions with proteins?

  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and entropy (ΔS). For example, MUP-I protein binding is enthalpy-driven (ΔH = -8.2 kcal/mol) .
  • NMR relaxation : Detects conformational changes in protein side chains upon ligand binding .
  • Data interpretation : Favorable enthalpic contributions often arise from desolvation effects in hydrophobic pockets .
Parameter Value Technique
ΔH (binding)-8.2 kcal/molITC
²H relaxation rateIncreased rigidity in binding pocketNMR

Q. How to resolve contradictions in reported binding affinities due to solvent effects?

  • Controlled solvent conditions : Use consistent buffer systems (e.g., PBS vs. Tris-HCl) to minimize solvent-driven enthalpy variations .
  • Replicate experiments : Compare binding assays (SPR, ITC) under identical pH and ionic strength conditions .
  • Molecular dynamics (MD) : Simulate solvent interactions to identify artifact-prone conditions .

Q. What are the challenges in achieving stereochemical purity during synthesis?

  • Chiral centers : The sec-butyl group introduces a stereocenter (undefined in ), requiring asymmetric catalysis (e.g., chiral ligands) .
  • Racemization risk : Optimize reaction temperature (<40°C) and avoid strong acids/bases .
  • Analytical validation : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess .

Data Contradictions and Methodological Gaps

  • Binding mechanism conflicts : Some studies report entropy-driven hydrophobic interactions, while others emphasize enthalpy (e.g., ). Resolve via multi-technique validation (ITC + NMR) .
  • Stereochemical ambiguity : Undefined stereocenters in public databases (e.g., PubChem) necessitate explicit experimental confirmation .

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